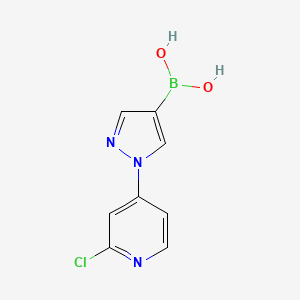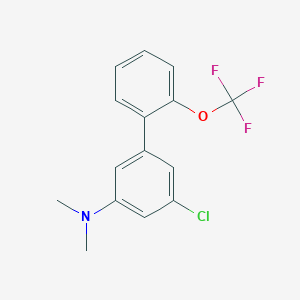
(5-Chloro-2'-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine is a complex organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a dimethylamine group attached to a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Chloro and Trifluoromethoxy Groups: The chloro and trifluoromethoxy groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of Dimethylamine Group: The dimethylamine group can be introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-methylamine: Similar structure but with a methylamine group instead of a dimethylamine group.
(5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-ethylamine: Similar structure but with an ethylamine group instead of a dimethylamine group.
Uniqueness
The presence of the trifluoromethoxy group in (5-Chloro-2’-(trifluoromethoxy)biphenyl-3-yl)-dimethylamine imparts unique electronic properties, making it distinct from other similar compounds. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H13ClF3NO |
|---|---|
Molekulargewicht |
315.72 g/mol |
IUPAC-Name |
3-chloro-N,N-dimethyl-5-[2-(trifluoromethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H13ClF3NO/c1-20(2)12-8-10(7-11(16)9-12)13-5-3-4-6-14(13)21-15(17,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
MMYSSDOIIMHHFE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC(=C1)C2=CC=CC=C2OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


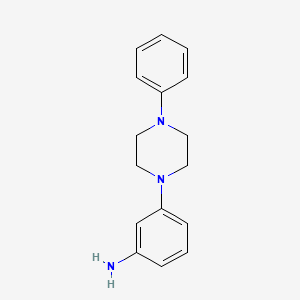
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
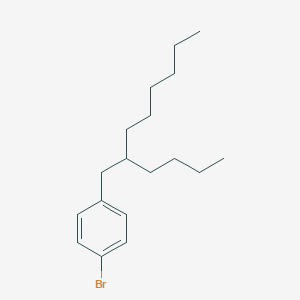

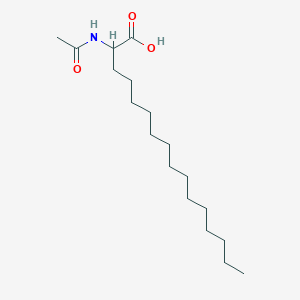
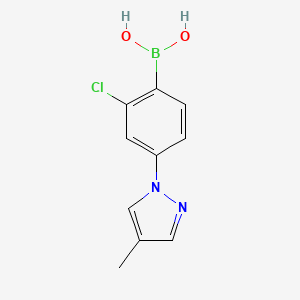

![4-{[(2-Phosphonophenoxy)acetyl]amino}benzoic acid](/img/structure/B14067246.png)
![3-Methyl-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)amino]-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B14067257.png)
![6-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14067261.png)
![6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14067267.png)
